4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 887570-50-5
VCID: VC8308542
InChI: InChI=1S/C8H5IN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11)
SMILES: C1=C(C=C(C2=C(NN=C21)C=O)O)I
Molecular Formula: C8H5IN2O2
Molecular Weight: 288.04 g/mol

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde

CAS No.: 887570-50-5

Cat. No.: VC8308542

Molecular Formula: C8H5IN2O2

Molecular Weight: 288.04 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde - 887570-50-5

Specification

CAS No. 887570-50-5
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
IUPAC Name 4-hydroxy-6-iodo-2H-indazole-3-carbaldehyde
Standard InChI InChI=1S/C8H5IN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11)
Standard InChI Key YLGRLJWHIZFMRO-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C(NN=C21)C=O)O)I
Canonical SMILES C1=C(C=C(C2=C(NN=C21)C=O)O)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde consists of a bicyclic indazole system (a benzene ring fused to a pyrazole ring). Key substituents include:

  • A hydroxy group (-OH) at position 4, contributing to hydrogen-bonding interactions.

  • An iodine atom at position 6, enhancing electrophilic reactivity and molecular weight.

  • A carbaldehyde group (-CHO) at position 3, enabling nucleophilic addition reactions.

This substitution pattern distinguishes it from related indazole derivatives, such as 4-Iodo-1H-indazole-3-carbaldehyde (CAS 885518-72-9), which lacks the hydroxy group and features iodine at position 4 . The iodine atom’s position significantly influences electronic effects, with para-substituted iodides often exhibiting distinct reactivity compared to meta-substituted analogs.

Physicochemical Data

While experimental data for this compound remain limited, available parameters include:

PropertyValueSource
Molecular FormulaC8H5IN2O2\text{C}_8\text{H}_5\text{IN}_2\text{O}_2
Molecular Weight288.04 g/mol
AppearanceLiquid
Assay Purity98–99%
Storage ConditionsDry, cool, ventilated environment

Notably, melting point, boiling point, and solubility data are absent in published literature, highlighting gaps in characterization . Comparative analysis with structurally similar compounds, such as 4-Chloro-3-iodo-1H-indazol-6-ol (CAS 887569-84-8), suggests a density range of 2.0–2.2 g/cm³ and a boiling point exceeding 400°C, though these values remain speculative without direct measurements .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde likely follows methodologies developed for analogous indazole derivatives. A common strategy involves:

  • Cyclization of Hydrazine Derivatives: Reaction of substituted benzaldehyde precursors with hydrazine hydrate under acidic conditions to form the indazole core . For example, 2-fluorobenzaldehyde derivatives can cyclize with hydrazine to yield 1H-indazole intermediates.

  • Halogenation: Introduction of iodine via electrophilic substitution or metal-halogen exchange reactions. Position-selective iodination often requires directing groups, such as hydroxy or methoxy substituents .

  • Oxidation: Conversion of a hydroxymethyl group (-CH2_2OH) to a carbaldehyde (-CHO) using oxidizing agents like pyridinium chlorochromate (PCC) .

A hypothetical synthesis pathway is illustrated below:

Benzaldehyde derivativeHydrazine, H+Indazole intermediateI2,Electrophilic substitutionIodoindazoleOxidationCarbaldehyde product\text{Benzaldehyde derivative} \xrightarrow{\text{Hydrazine, H}^+} \text{Indazole intermediate} \xrightarrow{\text{I}_2, \text{Electrophilic substitution}} \text{Iodoindazole} \xrightarrow{\text{Oxidation}} \text{Carbaldehyde product}

Spectroscopic Characterization

While specific spectral data for 4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde are unavailable, studies on related compounds provide insights:

  • Infrared (IR) Spectroscopy: Expected peaks include ν(O-H)\nu(\text{O-H}) at 3200–3600 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at 1680–1750 cm1^{-1}, and ν(C-I)\nu(\text{C-I}) at 500–600 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Aldehydic proton (CHO\text{CHO}) at δ 9.8–10.2 ppm; aromatic protons influenced by iodine’s electron-withdrawing effect .

    • 13C NMR^{13}\text{C NMR}: Carbaldehyde carbon at δ 190–200 ppm; iodine-bearing carbon at δ 90–100 ppm .

  • High-Resolution Mass Spectrometry (HRMS): A calculated exact mass of 287.94 (for C8H5IN2O2\text{C}_8\text{H}_5\text{IN}_2\text{O}_2) would confirm molecular composition .

Applications in Research and Industry

Pharmaceutical Intermediate

4-Hydroxy-6-iodo-1H-indazole-3-carbaldehyde’s carbaldehyde group makes it a versatile building block for:

  • Schiff Base Formation: Reaction with primary amines to generate imines, which are precursors to heterocyclic drugs .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings using palladium catalysts to introduce aryl or heteroaryl groups at the iodine position.

Kinase Inhibition

Indazole derivatives are prominent in kinase inhibitor development due to their ability to mimic ATP’s purine motif. While direct studies on this compound are lacking, structural analogs like 4-Chloro-3-iodo-1H-indazol-6-ol exhibit potent inhibition of tyrosine kinases involved in cancer progression. The iodine atom’s size and electronegativity may enhance target binding affinity compared to smaller halogens.

Material Science

The compound’s aromaticity and halogen content suggest potential in:

  • Organic Semiconductors: As a dopant to modify electron transport properties.

  • Coordination Polymers: Serving as a ligand for transition metals via its aldehyde and hydroxy groups .

Challenges and Future Directions

Current limitations include sparse physicochemical data and unverified biological activity. Future research should prioritize:

  • Comprehensive Characterization: Determination of melting point, solubility, and stability under varying conditions.

  • Biological Screening: Evaluation of anticancer, antimicrobial, and kinase inhibitory activity in vitro.

  • Synthetic Optimization: Development of regioselective iodination protocols to improve yield and purity.

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